tert-butyl N-benzyl-N-(methylsulfonyl)carbamate
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Overview
Description
Tert-butyl N-benzyl-N-(methylsulfonyl)carbamate is a chemical compound with the molecular formula C13H19NO4S. It is a carbamate derivative, which is often used as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-benzyl-N-(methylsulfonyl)carbamate typically involves the reaction of tert-butyl carbamate with benzylamine and methylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-benzyl-N-(methylsulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
Tert-butyl N-benzyl-N-(methylsulfonyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-benzyl-N-(methylsulfonyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, allowing for selective reactions to occur .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- N-benzyl-N-methylsulfonylamine
- tert-Butyl N-benzylcarbamate
Uniqueness
Tert-butyl N-benzyl-N-(methylsulfonyl)carbamate is unique due to its combination of a tert-butyl group, a benzyl group, and a methylsulfonyl group. This combination provides specific steric and electronic properties that make it particularly useful as a protecting group in organic synthesis. Its stability under various reaction conditions and ease of removal make it a valuable tool in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl N-benzyl-N-methylsulfonylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)18-12(15)14(19(4,16)17)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMESKMZYXUMATF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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